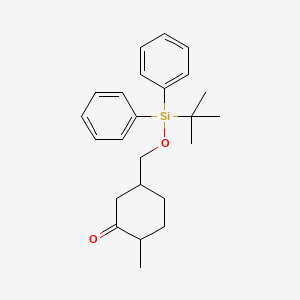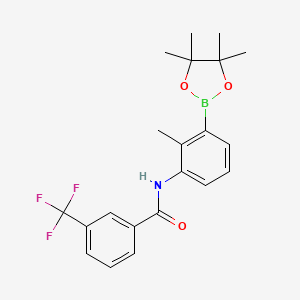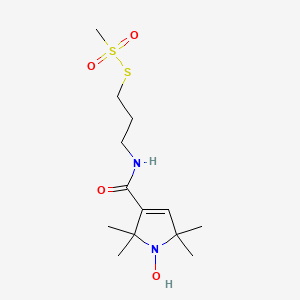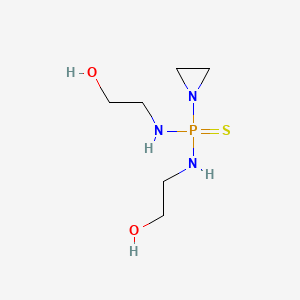
P-Aziridin-1-yl-N,N'-bis(2-hydroxyethyl)phosphonothioic Diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide is a chemical compound known for its unique structure and properties. It is often referred to as Thiotepa Impurity 5 in various scientific contexts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide involves the reaction of aziridine with phosphonothioic diamide derivatives. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets regulatory standards and is suitable for various applications .
化学反応の分析
Types of Reactions
P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aziridine derivatives .
科学的研究の応用
P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings
作用機序
The mechanism of action of P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide involves its interaction with molecular targets through its reactive aziridine and phosphonothioic diamide groups. These interactions can lead to the inhibition of specific enzymes or the modification of biomolecules, thereby exerting its effects. The compound’s ability to form covalent bonds with nucleophiles is a key aspect of its mechanism .
類似化合物との比較
Similar Compounds
Similar compounds include other aziridine derivatives and phosphonothioic diamides, such as:
Aziridine: A simple aziridine compound used in various chemical reactions.
Thiotepa: A related compound with similar structural features and applications.
Phosphonothioic Diamides: A class of compounds with diverse chemical properties and uses
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
特性
分子式 |
C6H16N3O2PS |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
2-[[aziridin-1-yl-(2-hydroxyethylamino)phosphinothioyl]amino]ethanol |
InChI |
InChI=1S/C6H16N3O2PS/c10-5-1-7-12(13,8-2-6-11)9-3-4-9/h10-11H,1-6H2,(H2,7,8,13) |
InChIキー |
RPRHMCSYRZLFFB-UHFFFAOYSA-N |
正規SMILES |
C1CN1P(=S)(NCCO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


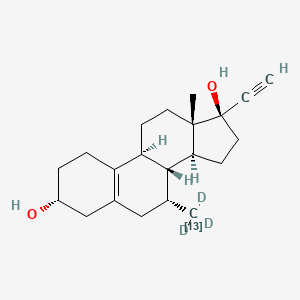
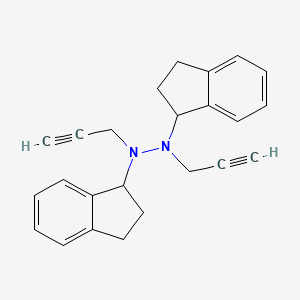
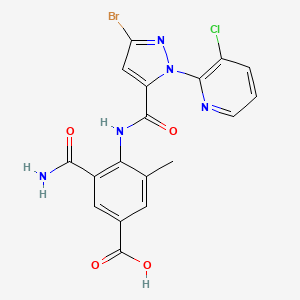
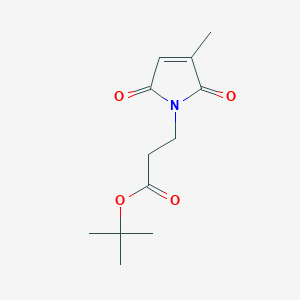
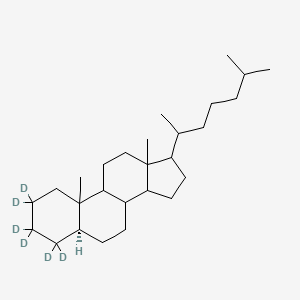
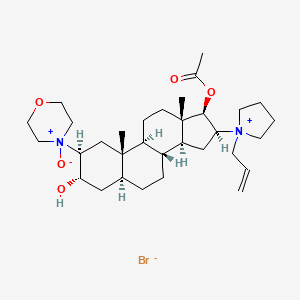
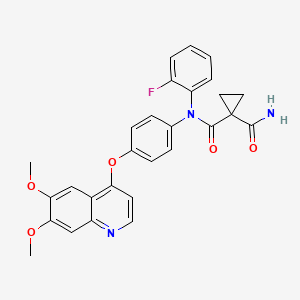
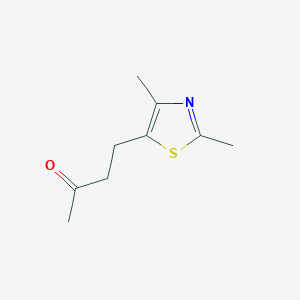
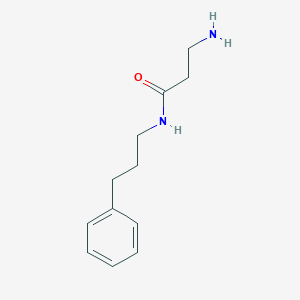

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
